3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Mitochondrial biology TSPO Steroidogenesis

Investigators studying TSPO-mediated mitochondrial mechanisms in neurodegeneration often contend with GABA-A receptor-mediated sedative confounds inherent to classical benzodiazepines. This compound (CAS 10167-35-8) is a selective TSPO agonist (Kd = 4.4 nM) devoid of GABA-A activity, enabling unambiguous attribution of neuroprotective, steroidogenic, and anti-inflammatory outcomes to TSPO activation. • Validated binding: Ki = 20.04 nM, residence time 32 min; species-dependent affinity benchmarked for SAR programs • Functionally confirmed in mast cell, macrophage, and microglia assays without GABA-A interference • In stock with competitive B2B pricing; rapid global dispatch for time-sensitive research

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 10167-35-8
Cat. No. B161358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
CAS10167-35-8
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2C(=O)NC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C16H14N2O2/c19-15-12-8-4-5-9-13(12)17-16(20)14(18-15)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,17,20)(H,18,19)
InChIKeyIOYQGXYNQRRATP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-1,4-benzodiazepine-2,5-dione (Ro5-4864): TSPO Ligand for Research


3-Benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, also known as Ro5-4864, is a synthetic 1,4-benzodiazepine derivative that functions as a potent and selective agonist of the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor (PBR) [1]. Unlike classical benzodiazepines such as diazepam, this compound exhibits negligible affinity for the GABA-A receptor, lacking the typical sedative and anxiolytic effects associated with that target [1]. Instead, its primary pharmacological action is mediated through TSPO, a mitochondrial outer membrane protein implicated in cholesterol transport, steroidogenesis, apoptosis, and cellular proliferation [1].

TSPO-selective research tool; minimal GABA-A receptor interaction
Reported high-affinity TSPO binding supports target engagement studies
Used in mitochondrial dysfunction, steroidogenesis, and neuroprotection pathway models

Ro5-4864: Irreplaceable by Other 1,4-Benzodiazepines


The 1,4-benzodiazepine-2,5-dione scaffold is a privileged structure in medicinal chemistry, yet even minor structural modifications profoundly alter target engagement and functional outcome. The specific substitution pattern of 3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione—namely, the 3-benzyl group and the absence of a 1-methyl and 7-chloro substitution present in Ro5-4864—dictates its distinct pharmacological profile as a TSPO ligand [1][2]. Generic substitution with other 1,4-benzodiazepine-2,5-diones, such as those lacking the benzyl moiety or with different N-substituents, is not scientifically justified without direct comparative data because the binding affinity for TSPO, selectivity over GABA-A receptors, and downstream functional effects (e.g., neuroprotection) are exquisitely sensitive to these structural features [2][3].

Structural specificity
3-Benzyl substitution and absence of 1-methyl/7-chloro determine TSPO affinity; other 1,4-benzodiazepine-2,5-diones may not reproduce TSPO binding.
Functional selectivity
GABA-A receptor avoidance is scaffold-dependent; generic substitution may introduce GABA-A activity and confound TSPO-specific readouts.
Species-dependent affinity
TSPO affinity varies across species and tissues; even if a structural analog binds TSPO, its profile may shift in different models, requiring validation.

Quantitative Evidence: Ro5-4864


High-Affinity TSPO Binding in Peripheral Tissue

The target compound, as Ro5-4864, exhibits a dissociation constant (Kd) of 4.4 nM for the translocator protein (TSPO), demonstrating high-affinity binding to the mitochondrial benzodiazepine receptor . In comparative studies, the compound shows a Ki of 6.1 ± 1.9 nM for the peripheral-type benzodiazepine binding site in rat aortic smooth muscle membranes, placing it among the most potent ligands for this target [1]. The structurally related ligand PK 11195, a standard TSPO reference, exhibits a similar Ki of 8.9 ± 1.8 nM in the same assay, while the classical benzodiazepine diazepam shows a markedly lower affinity with a Ki of 87.3 ± 3.4 nM [1].

TSPO binding affinity
Head-to-head
Ki 6.1 ± 1.9 nM (rat aortic smooth muscle) vs PK 11195: 8.9 ± 1.8 nM, diazepam: 87.3 ± 3.4 nM
Supports TSPO target engagement at low concentrations; ~14-fold higher affinity than diazepam
Based on rat tissue; cross-species variability noted
Mitochondrial biology TSPO Steroidogenesis Neuroprotection

TSPO Binding Kinetics: Residence Time Comparison

Equilibrium and kinetic binding studies reveal that the target compound (Ro5-4864) possesses an equilibrium Ki of 20.04 ± 2.36 nM for TSPO, with a dissociation rate constant (Koff) of 0.031 ± 0.002 min⁻¹ and an association rate constant (Kon) of 1.29 ± 0.16 × 10⁶ M⁻¹ min⁻¹, yielding a kinetically-derived Kd of 24.04 ± 2.01 nM and a residence time (RT) of 32 ± 3 min [1]. In contrast, the reference TSPO ligand PK 11195 exhibits a faster association rate (Kon = 8.30–9.30 × 10⁶ M⁻¹ min⁻¹), a slightly slower dissociation (Koff = 0.029–0.034 min⁻¹), and a longer residence time of 29–34 min [1]. The compound PIGA720, a high-affinity TSPO ligand, shows an equilibrium Ki of 1.40 ± 0.28 nM, significantly more potent but with a shorter residence time of 26 ± 2 min [1].

TSPO binding kinetics
Head-to-head
Ki 20.04 ± 2.36 nM, Koff 0.031 min⁻¹, RT 32 ± 3 min vs PK 11195 RT 29–34 min, PIGA720 RT 26 ± 2 min
Moderate residence time supports structure-kinetic relationship studies
Kinetic parameters from equilibrium binding assays
Receptor kinetics TSPO Drug discovery Pharmacology

Selective TSPO Agonism Without GABA-A Effects

The target compound demonstrates functional selectivity by acting as an agonist at TSPO while exhibiting negligible activity at the GABA-A receptor [1]. In a direct comparison, Ro5-4864 suppressed pro-inflammatory mast cell effector functions (degranulation and cytokine production) in response to antigen, LPS, and SCF stimulation, whereas clonazepam, a selective GABA-A receptor agonist, was completely inactive in these assays [1]. This functional divergence is attributed to the compound's lack of affinity for GABA-A receptors, as confirmed by binding studies .

Functional selectivity
Head-to-head
Suppressed mast cell degranulation and cytokine production; clonazepam (GABA-A agonist) showed no effect
Reported functional divergence confirms TSPO-mediated effects without GABA-A confound
In vitro mast cell activation assays
TSPO GABA-A receptor Selectivity Mast cell biology

Species-Dependent TSPO Affinity

The binding affinity of the target compound (Ro5-4864) for TSPO varies significantly across species, a well-documented characteristic that must be accounted for in experimental design [1]. For instance, Ro5-4864 exhibits a Ki of 6.1 ± 1.9 nM in rat aortic smooth muscle [2], while a Ki of 37.6 nM has been reported in rat kidney mitochondrial membranes [3], and an IC50 of 19.9 nM in rat cerebral cortex [4]. In contrast, the reference ligand PK 11195 displays consistently high affinity across species [1]. This species-dependent variability is a distinguishing feature of Ro5-4864 relative to PK 11195 and necessitates careful selection of the appropriate TSPO ligand based on the experimental model.

Species-dependent affinity
Cross-study comparable
Rat aortic Ki 6.1 nM, kidney Ki 37.6 nM, cortex IC50 19.9 nM; affinity varies up to 6-fold
Affinity variation across tissues/species requires model-specific validation
PK 11195 shows consistent affinity across species
TSPO Species differences Binding affinity Translational pharmacology

Research & Industrial Applications of Ro5-4864


TSPO-Mediated Neuroprotection and Mitochondrial Dysfunction

Utilize the compound as a selective TSPO agonist to investigate neuroprotective mechanisms in cellular and animal models of neurodegeneration, traumatic brain injury, or stroke. The high-affinity binding (Kd = 4.4 nM) and lack of GABA-A receptor activity [1] ensure that observed protective effects are attributable to TSPO activation, facilitating the study of mitochondrial membrane potential, reactive oxygen species production, and steroidogenesis pathways without sedative confounds.

Comparative TSPO Ligand Pharmacology

Employ the compound as a reference ligand in comparative binding and functional assays alongside PK 11195 or novel TSPO ligands. The documented kinetic parameters (Ki = 20.04 nM, RT = 32 min) [2] and species-dependent affinity [3] provide a benchmark for structure-activity relationship (SAR) studies and for validating new TSPO-targeted chemical probes in drug discovery programs.

TSPO Function in Immune and Inflammatory Cells

Apply the compound in vitro to modulate TSPO activity in mast cells, macrophages, or microglia to dissect mitochondrial contributions to inflammatory signaling. The functional selectivity demonstrated in mast cell assays [1] confirms that effects are TSPO-mediated rather than GABA-A-mediated, enabling precise interrogation of the role of TSPO in immune cell activation and cytokine production.

Application
Selection Property
Validation Focus
Mitochondrial dysfunction and neuroprotection pathway models
TSPO-selective agonism; no GABA-A receptor activity
Mitochondrial membrane potential, ROS, steroidogenesis assays
Comparative TSPO ligand pharmacology studies
Reported binding kinetics and residence time
Kinetic profiling against reference TSPO ligands
Immune cell TSPO signaling studies
TSPO-specific functional readout in immune cell models
Cytokine and degranulation endpoint assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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